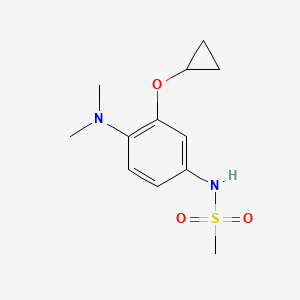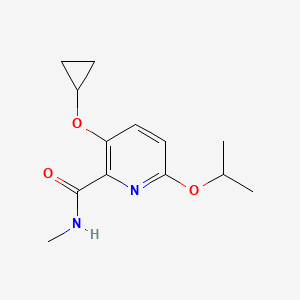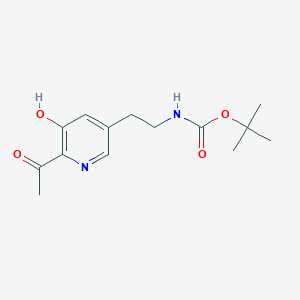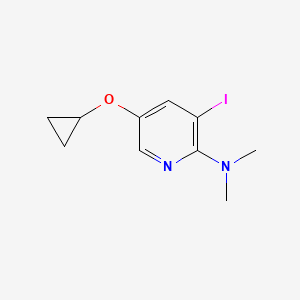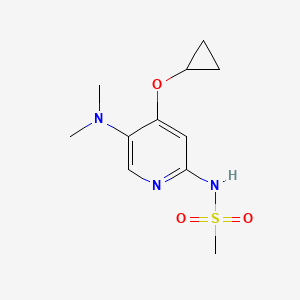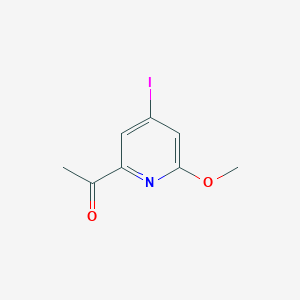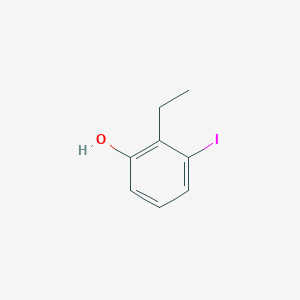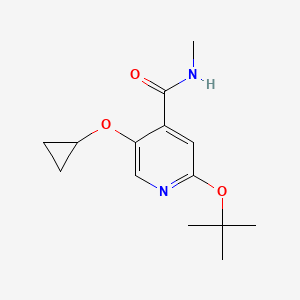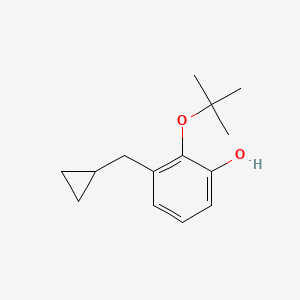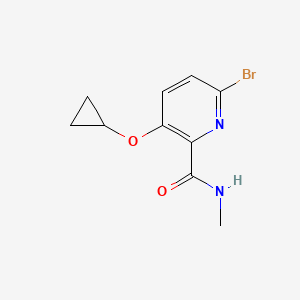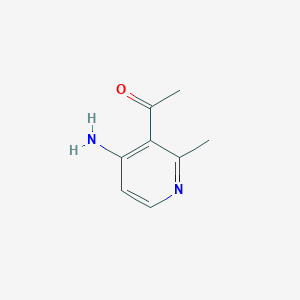
4-Cyclopropoxy-3-ethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-ethylbenzonitrile is an organic compound with the molecular formula C12H13NO and a molar mass of 187.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzonitrile core. It is primarily used in research and development settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-ethylbenzonitrile typically involves the reaction of 4-ethylbenzonitrile with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopropoxybenzaldehyde or cyclopropoxybenzoic acid.
Reduction: Formation of cyclopropoxyethylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-ethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-ethylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Ethylbenzonitrile: Shares the benzonitrile core but lacks the cyclopropoxy group.
Cyclopropoxybenzonitrile: Similar structure but without the ethyl group.
Cyclopropoxyethylbenzene: Lacks the nitrile group but has similar substituents.
Uniqueness: 4-Cyclopropoxy-3-ethylbenzonitrile is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-ethylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-10-7-9(8-13)3-6-12(10)14-11-4-5-11/h3,6-7,11H,2,4-5H2,1H3 |
Clé InChI |
YXEDOTRPVDUIGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C#N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


